N-Demethyl Cocaethylene Hydrochloride
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Overview
Description
N-Demethyl Cocaethylene Hydrochloride is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Demethyl Cocaethylene Hydrochloride typically involves multiple steps, including the formation of the bicyclic core and the introduction of the benzoyloxy and ethyl ester groups. Common synthetic routes may involve:
Formation of the Bicyclic Core: This step often involves cyclization reactions under specific conditions to form the azabicyclo[3.2.1]octane structure.
Introduction of the Benzoyloxy Group: This can be achieved through esterification reactions using benzoyl chloride and appropriate catalysts.
Ethyl Ester Formation: The ethyl ester group is typically introduced through esterification reactions using ethanol and acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-Demethyl Cocaethylene Hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
N-Demethyl Cocaethylene Hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Demethyl Cocaethylene Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl (1R,2R,3S,5S)-3-benzoyloxy-8-oxabicyclo[3.2.1]octane-2-carboxylate
- Ethyl (1R,2R,3S,5S)-3-benzoyloxy-8-(2H3)methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
- Ethyl (1R,2R,5S)-2-(acetyloxy)-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
Uniqueness
N-Demethyl Cocaethylene Hydrochloride is unique due to its specific stereochemistry and the presence of both benzoyloxy and ethyl ester groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
362044-01-7 |
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Molecular Formula |
C17H22ClNO4 |
Molecular Weight |
339.8 g/mol |
IUPAC Name |
ethyl (1R,2R,3S,5S)-3-benzoyloxy-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H21NO4.ClH/c1-2-21-17(20)15-13-9-8-12(18-13)10-14(15)22-16(19)11-6-4-3-5-7-11;/h3-7,12-15,18H,2,8-10H2,1H3;1H/t12-,13+,14-,15+;/m0./s1 |
InChI Key |
VZTBLUHOIGKCJL-VZXSFKIWSA-N |
SMILES |
CCOC(=O)C1C2CCC(N2)CC1OC(=O)C3=CC=CC=C3.Cl |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@H]2CC[C@H](N2)C[C@@H]1OC(=O)C3=CC=CC=C3.Cl |
Canonical SMILES |
CCOC(=O)C1C2CCC(N2)CC1OC(=O)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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